
2-(4-Bromo-2-chlorophenoxy)acetaldehyde
Descripción general
Descripción
Molecular Structure Analysis
The InChI code for “2-(4-bromo-2-chlorophenoxy)acetic acid” is 1S/C8H6BrClO3/c9-5-1-2-7 (6 (10)3-5)13-4-8 (11)12/h1-3H,4H2, (H,11,12) . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
The physical form of “2-(4-bromo-2-chlorophenoxy)acetic acid” is a powder . It is stored at room temperature . .Aplicaciones Científicas De Investigación
Metabolic Pathway Analysis
Research has investigated the metabolism of related compounds in rats, identifying various metabolites. This includes the study of similar bromo and chloro-substituted phenethylamines, which has implications for understanding the metabolic pathways of 2-(4-Bromo-2-chlorophenoxy)acetaldehyde (Kanamori et al., 2002).
Genotoxicity Studies
Acetaldehyde is recognized for its genotoxic properties, as evidenced in studies investigating its reaction with DNA, forming various adducts. This research is crucial in understanding the potential genetic implications of compounds like this compound (Garcia et al., 2011).
Synthesis and Structural Studies
Research has focused on the synthesis of related compounds, providing insights into potential applications in synthesizing derivatives of this compound for various purposes, such as in pharmaceuticals or material sciences (Sawant et al., 2013).
Characterization of Derivatives
Studies have been conducted to characterize derivatives of similar compounds, aiding in the understanding of chemical properties and potential applications of this compound (Topal et al., 2015).
Environmental and Health Impact Studies
Research on related chlorophenoxy herbicides and their detection in biological specimens can provide insights into the environmental and health impacts of similar compounds like this compound (Flanagan & Ruprah, 1989).
Photocatalytic Applications
Investigations into the complete oxidation of acetaldehyde using photocatalysts suggest potential environmental applications for related compounds in pollution control and environmental remediation (Arai et al., 2008).
Reaction Mechanisms
Studies on the reactions of similar acetaldehyde compounds can provide a foundational understanding of the chemical behavior and potential applications of this compound in various industrial and pharmaceutical processes (Shostakovskii et al., 1962).
Potential Carcinogenic Mechanisms
Research into the molecular mechanisms of acetaldehyde-mediated carcinogenesis provides important insights into the potential health risks associated with exposure to similar compounds (Mizumoto et al., 2017).
Safety and Hazards
The safety information for “2-(4-bromo-2-chlorophenoxy)acetic acid” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and wearing protective gloves/eye protection/face protection .
Propiedades
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c9-6-1-2-8(7(10)5-6)12-4-3-11/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTXTTYCLCINRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)OCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



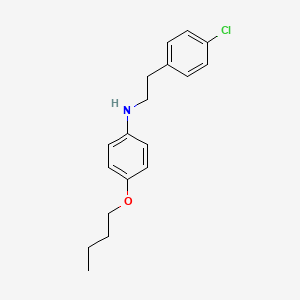
![4-Isobutoxy-N-[4-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385541.png)
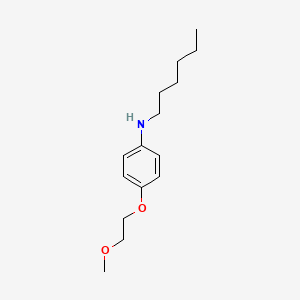
![N-[2-(2,4-Dichlorophenoxy)ethyl]-2-isobutoxyaniline](/img/structure/B1385545.png)
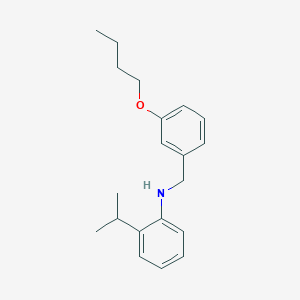
![3-Butoxy-N-[4-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385548.png)
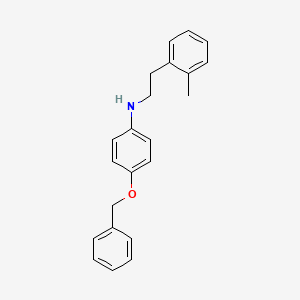
![N-[4-(2,4-Dichlorophenoxy)butyl]-4-(isopentyloxy)-aniline](/img/structure/B1385554.png)
![N-[3-(2-Ethoxyethoxy)benzyl]-4-(2-phenoxyethoxy)-aniline](/img/structure/B1385555.png)
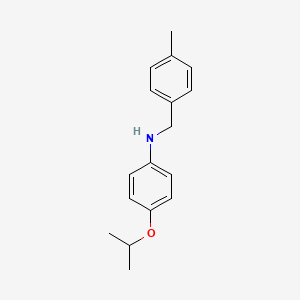
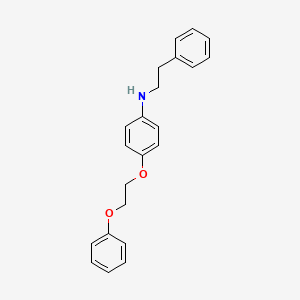
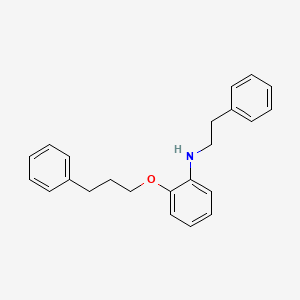
![3-(Benzyloxy)-N-[2-(4-chloro-2-methylphenoxy)-ethyl]aniline](/img/structure/B1385559.png)
